Indanocine

Descripción

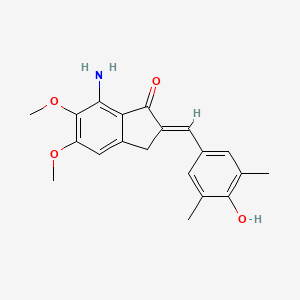

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H21NO4 |

|---|---|

Peso molecular |

339.4 g/mol |

Nombre IUPAC |

(2E)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C20H21NO4/c1-10-5-12(6-11(2)18(10)22)7-14-8-13-9-15(24-3)20(25-4)17(21)16(13)19(14)23/h5-7,9,22H,8,21H2,1-4H3/b14-7+ |

Clave InChI |

KJTPWUVVLPCPJD-VGOFMYFVSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C(=C3C2=O)N)OC)OC |

SMILES canónico |

CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C(=C3C2=O)N)OC)OC |

Sinónimos |

indanocine indanosine NSC 698666 |

Origen del producto |

United States |

Foundational & Exploratory

Indanocine: A Targeted Approach to Overcoming Multidrug Resistance in Cancer

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of conventional chemotherapeutic regimens. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from malignant cells.[1][2] Indanocine, a synthetic indanone derivative, has emerged as a promising therapeutic agent that circumvents these resistance mechanisms.[3][4] This technical guide delineates the molecular mechanism of action of this compound, focusing on its activity in multidrug-resistant cancer cells. It provides a comprehensive overview of its primary cellular target, the induction of apoptosis, and its ability to evade common resistance pathways. This document synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the underlying biological processes to support further research and development in this critical area of cancer therapeutics.

Core Mechanism of Action: Microtubule Destabilization

This compound's primary anticancer activity stems from its function as a potent microtubule-destabilizing agent.[3] It exerts its effect by interacting directly with tubulin, the fundamental protein subunit of microtubules.

-

Binding Site: this compound binds to the colchicine-binding site on the β-tubulin subunit.[5][6] This interaction is competitive with colchicine.[7]

-

Inhibition of Polymerization: By occupying this site, this compound inhibits the polymerization of tubulin dimers into microtubules.[5][6] This disruption of microtubule dynamics leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase and the ultimate induction of apoptosis.[8] The IC50 value for tubulin polymerization inhibition by this compound is comparable to that of other well-known inhibitors like podophyllotoxin and combretastatin A-4.[5]

The discrepancy between the micromolar concentrations required for in vitro tubulin polymerization inhibition and the nanomolar concentrations that are cytotoxic to cells suggests that other cellular factors may amplify this compound's effects in a cellular context.[5]

Logical Relationship: this compound's Interaction with Tubulin

References

- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]

- 3. Interaction of microtubule depolymerizing agent this compound with different human αβ tubulin isotypes | PLOS One [journals.plos.org]

- 4. Design, synthesis and antiproliferative activity of indole analogues of this compound - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. staff.cimap.res.in [staff.cimap.res.in]

The Molecular Target of Indanocine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanocine is a potent synthetic indanone derivative that has demonstrated significant antiproliferative activity, particularly in multidrug-resistant (MDR) cancer cells.[1][2] This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized to offer a comparative perspective. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's cellular effects.

The Primary Molecular Target: β-Tubulin at the Colchicine-Binding Site

The principal molecular target of this compound is the β-subunit of the tubulin heterodimer.[1][3][4] Tubulin polymers, known as microtubules, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. This compound exerts its antimitotic effects by binding to the colchicine-binding site located at the interface of the αβ-tubulin heterodimer.[3][5] This interaction inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network.[1]

Unlike some other microtubule-targeting agents, this compound's activity is not significantly affected by the overexpression of P-glycoprotein, a common mechanism of multidrug resistance.[1] This property makes this compound a promising candidate for the treatment of drug-resistant cancers.

Quantitative Analysis of this compound's Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize key data points from the literature.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (μM) | Source |

| This compound | 1.7 ± 0.1 | [1] |

| Combretastatin A-4 | 1.20 ± 0.03 | [1] |

Table 2: Inhibition of [³H]Colchicine Binding

| Compound (at 5 μM) | Inhibition of Colchicine Binding (%) | Source |

| This compound | 95 ± 2 | [1] |

| Combretastatin A-4 | 98 ± 4 | [1] |

Table 3: Growth Inhibition (GI₅₀) in Human Cancer Cell Lines

| Cell Line | Parental GI₅₀ (nM) | MDR Derivative GI₅₀ (nM) | MDR Cell Line | Source |

| MCF-7 (Breast) | 25 ± 3 | 10 ± 2 | MCF-7/ADR | [1] |

| MES-SA (Uterine) | 18 ± 2 | 8 ± 1 | MES-SA/DX5 | [1] |

| HL-60 (Leukemia) | 30 ± 4 | 12 ± 2 | HL-60/ADR | [1] |

Table 4: Binding Energy of this compound with αβ-Tubulin Isotypes

| Tubulin Isotype | Binding Energy (kcal/mol) | Source |

| αβI | -9.09 | [5] |

| αβIIa | -8.07 | [5] |

| αβIII | -8.30 | [5] |

| αβIVa | -7.81 | [5] |

| αβIVb | -8.73 | [5] |

| αβV | -8.10 | [5] |

| αβVI | -8.85 | [5] |

Mechanism of Action: From Microtubule Disruption to Apoptosis

The binding of this compound to tubulin initiates a cascade of cellular events culminating in apoptotic cell death.[1][2] The disruption of microtubule dynamics leads to a block in the G2/M phase of the cell cycle.[6] This mitotic arrest is a common consequence of antimicrotubule agents. However, this compound is particularly effective at inducing apoptosis, even in non-proliferating, stationary-phase MDR cancer cells.[1] The apoptotic pathway induced by this compound involves the intrinsic or mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the activation of executioner caspases, such as caspase-3.[1]

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The identification and characterization of this compound's molecular target and mechanism of action have been elucidated through a series of key experiments.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

-

Objective: To determine the in vitro effect of this compound on tubulin polymerization.

-

Methodology:

-

Purified tubulin (e.g., from bovine brain) is incubated with GTP and a polymerization-inducing agent (e.g., glutamate or paclitaxel) at 37°C.

-

The polymerization process is monitored by measuring the change in turbidity (absorbance) at 340 nm over time using a spectrophotometer.

-

Different concentrations of this compound are added to the reaction mixture to assess its inhibitory effect.

-

The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.[1]

-

Caption: Workflow for the tubulin polymerization assay.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine-binding site on tubulin.

-

Objective: To confirm that this compound binds to the colchicine site on tubulin.

-

Methodology:

-

Purified tubulin is incubated with [³H]-colchicine, a radiolabeled form of colchicine.

-

Varying concentrations of the test compound (this compound) are added to compete with [³H]-colchicine for binding to tubulin.

-

After incubation, the tubulin-bound [³H]-colchicine is separated from the unbound radioligand (e.g., by gel filtration).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

A decrease in bound radioactivity in the presence of this compound indicates competitive binding at the colchicine site.[1]

-

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic and antiproliferative effects of a compound on cancer cells.

-

Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (GI₅₀).

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the drug concentration.[1][7]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology:

-

Cells are treated with this compound for a defined period.

-

The cells are then harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[1][6]

-

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.

-

Objective: To determine if this compound induces apoptosis via caspase activation.

-

Methodology:

-

Cells are treated with this compound.

-

Cell lysates are prepared and incubated with a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

-

The cleavage of the substrate by active caspases releases a fluorescent or colored molecule.

-

The signal is measured using a fluorometer or spectrophotometer, and the caspase activity is quantified. An increase in caspase activity indicates the induction of apoptosis.[1][2]

-

Conclusion

This compound's primary molecular target is β-tubulin, to which it binds at the colchicine-binding site, leading to the inhibition of microtubule polymerization. This action disrupts the cellular microtubule network, causing a G2/M cell cycle arrest and subsequently inducing apoptosis through the intrinsic pathway. The ability of this compound to circumvent P-glycoprotein-mediated multidrug resistance highlights its potential as a valuable therapeutic agent for the treatment of resistant cancers. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and its analogs as novel anticancer drugs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of microtubule depolymerizing agent this compound with different human αβ tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical genetic analysis of this compound resistance in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of microtubule depolymerizing agent this compound with different human αβ tubulin isotypes | PLOS One [journals.plos.org]

- 6. staff.cimap.res.in [staff.cimap.res.in]

- 7. This compound, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Indanocine: A Technical Guide to its Function as a Microtubule-Depolymerizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanocine is a synthetic indanone compound that has demonstrated potent antiproliferative activity by disrupting microtubule dynamics.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism as a microtubule-depolymerizing agent. It details its interaction with tubulin, its effects on various cancer cell lines—with a particular focus on multidrug-resistant (MDR) phenotypes—and the downstream signaling pathways leading to apoptosis.[3][4] This document consolidates key quantitative data, experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Tubulin Interaction and Microtubule Depolymerization

This compound exerts its cytotoxic effects by directly interacting with the tubulin protein, the fundamental building block of microtubules.[2] This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3]

Binding at the Colchicine Site

Studies have shown that this compound binds to tubulin at the colchicine-binding site, located at the interface of the αβ-tubulin heterodimer.[1][2] This binding is reversible and occurs at a faster rate than that of colchicine itself.[1] By occupying this site, this compound sterically hinders the conformational changes required for tubulin polymerization, leading to the disruption of microtubule assembly.[1][3] Competitive binding assays have demonstrated that this compound significantly inhibits the binding of radiolabeled colchicine to tubulin, confirming their shared binding pocket.[3]

Effects on Microtubule Dynamics

The primary consequence of this compound's interaction with tubulin is the inhibition of microtubule polymerization.[2] This leads to a net depolymerization of existing microtubules within the cell. The disruption of the microtubule network has profound effects, particularly during mitosis. The mitotic spindle, which is composed of microtubules, cannot form correctly, leading to an arrest of the cell cycle at the G2/M phase.[3] This mitotic arrest is a common mechanism for many microtubule-targeting anticancer agents.

Quantitative Efficacy Data

This compound has shown potent cytotoxic and cytostatic effects across a range of cancer cell lines. A notable feature of this compound is its efficacy against multidrug-resistant (MDR) cancer cells, which often overexpress efflux pumps like P-glycoprotein.[1][5]

| Cell Line | Type | Resistance Phenotype | GI50 (nM) mean ± SD (n > 5) | IC50 (nM) | Notes |

| MCF-7 | Breast Adenocarcinoma | Parental | 20 ± 4 | - | - |

| MCF-7/ADR | Breast Adenocarcinoma | Multidrug-Resistant | 10 ± 1 | 32 | More sensitive to this compound than the parental line. IC50 is for stationary-phase cells.[3][5] |

| MES-SA | Uterine Sarcoma | Parental | 18 ± 3 | - | - |

| MES-SA/DX5 | Uterine Sarcoma | Multidrug-Resistant | 7 ± 1 | - | More sensitive to this compound than the parental line.[2][5] |

| HL-60 | Promyelocytic Leukemia | Parental | 10 ± 2 | - | - |

| HL-60/ADR | Promyelocytic Leukemia | Multidrug-Resistant | 5 ± 1 | - | More sensitive to this compound than the parental line.[3][5] |

| KB-3-1 | Epidermoid Carcinoma | Parental | - | - | - |

| KB-GCR-1 | Epidermoid Carcinoma | P-glycoprotein overexpressing | - | - | Retained complete sensitivity to this compound.[5] |

| MV522 | Lung Carcinoma | Parental | - | - | - |

| MV522/Q6 | Lung Carcinoma | P-glycoprotein overexpressing | - | - | Retained complete sensitivity to this compound.[5] |

Signaling Pathways Affected by this compound

The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.[3][4] This is particularly effective in cancer cells, which are often more reliant on rapid cell division.

Apoptosis Induction in MDR Cells

A unique characteristic of this compound is its ability to induce apoptosis in stationary-phase (non-cycling) multidrug-resistant cancer cells, a population that is typically resistant to conventional chemotherapeutics that target proliferating cells.[2][3]

The apoptotic pathway initiated by this compound involves the following key steps:

-

Mitochondrial Membrane Potential Disruption : Treatment with this compound leads to a reduction in the mitochondrial transmembrane potential.[3][5] This is an early event in the apoptotic cascade.

-

Caspase-3 Activation : The loss of mitochondrial membrane potential is followed by the activation of caspase-3, a key "executioner" caspase in the apoptotic pathway.[3][5]

-

DNA Fragmentation : Activated caspase-3 orchestrates the cleavage of cellular proteins and the fragmentation of nuclear DNA, leading to the characteristic morphological changes of apoptosis.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][6]

-

Cell Plating : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment : Cells are treated with various concentrations of this compound for 72 hours.

-

MTT Incubation : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader. The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of this compound on the assembly of purified tubulin.[2][7]

-

Reaction Mixture : A reaction mixture containing purified tubulin (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP is prepared.

-

Initiation : The mixture is incubated at 37°C to initiate polymerization.

-

Treatment : this compound or a vehicle control is added to the reaction mixture.

-

Monitoring Polymerization : The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Analysis : The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[3][7]

-

Cell Treatment : Cells are treated with this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining : Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer.

-

Analysis : The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Caspase-3 Activation Assay

This fluorometric assay quantifies the activity of caspase-3, a key marker of apoptosis.[3][5]

-

Cell Lysis : Cells treated with this compound are lysed to release cellular contents.

-

Substrate Addition : A fluorogenic caspase-3 substrate, such as DEVD-AMC (Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), is added to the cell lysate.

-

Fluorometric Measurement : The cleavage of the substrate by active caspase-3 releases the fluorescent AMC molecule. The fluorescence is measured over time using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

-

Quantification : The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

Interaction with Tubulin Isotypes

Recent research has explored the interaction of this compound with different human αβ-tubulin isotypes.[1][4] The binding affinity of this compound varies among isotypes, with calculations suggesting the highest affinity for αβVI and the lowest for αβI.[1][4] This differential binding may have implications for the selective toxicity of this compound and for overcoming drug resistance associated with altered tubulin isotype expression in cancer cells.[4][8]

Conclusion

This compound is a potent microtubule-depolymerizing agent with a clear mechanism of action centered on its interaction with the colchicine-binding site of tubulin. Its ability to induce apoptosis, particularly in multidrug-resistant and non-proliferating cancer cells, makes it a promising candidate for further investigation and development in oncology. This guide provides a foundational understanding of this compound's properties and the experimental approaches to evaluate its efficacy, serving as a valuable resource for the scientific community.

References

- 1. Interaction of microtubule depolymerizing agent this compound with different human αβ tubulin isotypes | PLOS One [journals.plos.org]

- 2. This compound, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Interaction of microtubule depolymerizing agent this compound with different human αβ tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. staff.cimap.res.in [staff.cimap.res.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Indanocine's Interaction with the Colchicine Binding Site of Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanocine, a synthetic indanone, has emerged as a potent microtubule-depolymerizing agent with significant potential in oncology. Its mechanism of action involves binding to the colchicine site on the β-tubulin subunit, thereby inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing apoptosis. A remarkable feature of this compound is its efficacy against multidrug-resistant (MDR) cancer cell lines, a characteristic that distinguishes it from many other microtubule-targeting agents. This technical guide provides an in-depth overview of the binding of this compound to the colchicine site on tubulin, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. Their dynamic nature makes them a prime target for anticancer therapeutics. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key regulatory site for microtubule dynamics.[1][2] Ligands that bind to this site, known as colchicine site inhibitors (CSIs), disrupt the curved-to-straight conformational change required for tubulin incorporation into microtubules, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase.[2][3]

This compound is a potent, synthetic indanone that has demonstrated significant antiproliferative activity.[4] It interacts with tubulin at the colchicine-binding site, potently inhibiting tubulin polymerization in vitro and disrupting the mitotic apparatus in dividing cells.[4][5] Notably, this compound induces apoptotic cell death in stationary-phase multidrug-resistant cancer cells at concentrations that do not impair the viability of normal nonproliferating cells.[4][6] This selective cytotoxicity towards MDR cells makes this compound a promising lead compound for the development of novel chemotherapeutic strategies.[4][5]

This guide will delve into the quantitative aspects of this compound's interaction with tubulin, provide detailed methodologies for key experimental assays, and present visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on this compound-Tubulin Binding

The interaction of this compound with tubulin has been characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Inhibition of Tubulin Polymerization and Competitive Binding

| Parameter | Value | Cell Line/Conditions | Reference |

| IC₅₀ (Tubulin Polymerization) | 2.85 µM | In vitro, DMSO | [7] |

| Kᵢ (vs. Podophyllotoxin) | ~13.5 µM | In vitro, fluorometric assay | [7] |

Table 2: Thermodynamic Parameters of this compound-Tubulin Binding

| Parameter | Value | Method | Reference |

| ΔG (Binding Free Energy) | Varies by isotype (see Table 3) | Molecular Modeling | [8][9] |

| ΔH (Enthalpy of Association) | Negative | Isothermal Titration Calorimetry (ITC) | [10] |

| ΔCₚ (Heat Capacity Change) | -175.1 cal mol⁻¹ K⁻¹ | Isothermal Titration Calorimetry (ITC) | [10] |

Table 3: Calculated Binding Free Energies of this compound with Human αβ-Tubulin Isotypes

| Tubulin Isotype | Binding Free Energy (kcal/mol) | Reference |

| αβVI | -50.70 | [11] |

| αβIVb | Higher Affinity | [8][9][12] |

| αβIIa | Higher Affinity | [8][9][12] |

| αβIII | Higher Affinity | [8][9][12] |

| αβV | Lower Affinity | [8][9][12] |

| αβIVa | Lower Affinity | [8][9][12] |

| αβI | Lowest Affinity | [8][9][12] |

Note: The binding free energies from molecular modeling studies indicate a preferential binding of this compound to certain tubulin isotypes, which may have implications for its activity in different cancer cell types.

Table 4: Kinetic Parameters of this compound-Tubulin Interaction

| Parameter | Value | Method | Reference |

| Activation Energy | 10.5 ± 0.81 kcal/mol | Stopped-Flow Fluorescence | [10] |

| Association Kinetics | Biphasic | Stopped-Flow Fluorescence | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to the colchicine site on tubulin.

Preparation of Tubulin

Purified tubulin is essential for in vitro binding and polymerization assays.

-

Source: Porcine or bovine brain are common sources for obtaining large quantities of tubulin.

-

Purification Method: The most common method involves cycles of temperature-dependent polymerization and depolymerization, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).

-

Homogenize fresh or frozen brain tissue in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) with protease inhibitors.

-

Centrifuge the homogenate at high speed to obtain a clarified supernatant.

-

Induce microtubule polymerization by adding GTP and incubating at 37°C.

-

Pellet the microtubules by ultracentrifugation.

-

Depolymerize the microtubules by resuspending the pellet in cold buffer and incubating on ice.

-

Clarify the solution by ultracentrifugation to remove aggregates.

-

Repeat the polymerization/depolymerization cycles for further purification.

-

Apply the tubulin solution to a phosphocellulose column to remove MAPs. Tubulin does not bind to the column and is collected in the flow-through.

-

Concentrate the purified tubulin and store it in small aliquots at -80°C.

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

-

Materials:

-

Purified tubulin (>99%)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol (as a polymerization enhancer)

-

This compound stock solution (in DMSO)

-

96-well microplate reader with temperature control

-

-

Protocol:

-

Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the tubulin reaction mixture to the wells.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot the absorbance as a function of time. The IC₅₀ value is determined by plotting the maximal rate of polymerization or the final extent of polymerization against the logarithm of the this compound concentration.

-

Competitive Binding Assay (Fluorescence-Based)

This assay determines if a compound binds to the same site as a known fluorescently-labeled or fluorescence-enhancing ligand, such as colchicine or podophyllotoxin.

-

Principle: this compound's intrinsic fluorescence is enhanced upon binding to tubulin.[10] The displacement of this compound by a competing ligand results in a decrease in fluorescence. Alternatively, the competition of this compound with a fluorescent probe for the colchicine site can be monitored.

-

Materials:

-

Purified tubulin

-

This compound

-

A known colchicine site binder (e.g., podophyllotoxin)

-

PEM buffer

-

Fluorometer

-

-

Protocol (using this compound's intrinsic fluorescence):

-

Prepare a solution of tubulin (e.g., 2 µM) in PEM buffer.

-

Add a fixed concentration of this compound (e.g., 5 µM) and incubate at 25°C for a set time to allow binding to reach equilibrium.

-

Measure the baseline fluorescence of the tubulin-indanocine complex (Excitation ~350 nm, Emission ~430 nm).

-

Add increasing concentrations of the competitor (e.g., podophyllotoxin).

-

After a further incubation period, measure the fluorescence at each competitor concentration.

-

A decrease in fluorescence indicates competitive binding. The data can be analyzed using a modified Dixon plot to determine the inhibition constant (Kᵢ).[7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (tubulin) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured.

-

Materials:

-

Purified tubulin, extensively dialyzed against the final buffer.

-

This compound, dissolved in the final dialysis buffer.

-

ITC instrument.

-

-

Protocol:

-

Thoroughly dialyze the purified tubulin against the chosen experimental buffer (e.g., 10 mM sodium phosphate, 1 mM EGTA, 10 µM GTP, pH 7.0).

-

Dissolve this compound in the final dialysis buffer to ensure no heat of dilution from buffer mismatch.

-

Degas both the tubulin and this compound solutions.

-

Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections of this compound into the tubulin solution, allowing the system to reach equilibrium after each injection.

-

The heat change per injection is measured and plotted against the molar ratio of this compound to tubulin.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

-

Stopped-Flow Fluorescence Spectroscopy

This technique is used to study the kinetics of rapid binding events that occur on the millisecond timescale.

-

Principle: Solutions of tubulin and this compound are rapidly mixed, and the change in fluorescence upon binding is monitored over time.

-

Materials:

-

Purified tubulin

-

This compound

-

PEM buffer

-

Stopped-flow spectrometer with fluorescence detection.

-

-

Protocol:

-

Prepare solutions of tubulin and this compound in PEM buffer at various concentrations.

-

Load the tubulin solution into one syringe of the stopped-flow instrument and the this compound solution into the other.

-

Rapidly mix the two solutions, initiating the binding reaction.

-

Monitor the increase in this compound fluorescence over time (Excitation ~350 nm, Emission >400 nm).

-

Collect kinetic traces at different this compound concentrations (under pseudo-first-order conditions where [this compound] >> [Tubulin]).

-

Fit the kinetic traces to exponential functions to obtain the observed rate constants (kₒₑₛ).

-

The dependence of kₒₑₛ on the this compound concentration can be analyzed to determine the association (kₒₙ) and dissociation (kₒբբ) rate constants. The biphasic nature of the kinetics suggests a multi-step binding process.[10]

-

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound binding to tubulin, leading to apoptosis.

Caption: this compound binding to tubulin inhibits polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The following diagram outlines the key steps in determining the thermodynamic profile of this compound-tubulin binding using ITC.

Caption: Workflow for characterizing this compound-tubulin binding thermodynamics using ITC.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

This diagram illustrates the logical relationship between the structural features of this compound and its biological activity.

Caption: Relationship between this compound's structure, binding, and its potent anticancer effects.

Conclusion

This compound represents a promising class of colchicine site inhibitors with a distinct advantage in its activity against multidrug-resistant cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of microtubule-targeting cancer therapeutics. The unique thermodynamic and kinetic profile of this compound's interaction with tubulin, coupled with its differential binding to various tubulin isotypes, offers a foundation for the rational design of next-generation analogs with improved efficacy and specificity. Further elucidation of the precise molecular interactions at the binding site through high-resolution structural studies will be invaluable in advancing the development of this compound-based therapies.

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. tainstruments.com [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. abscience.com.tw [abscience.com.tw]

- 7. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]

- 11. hymanlab.org [hymanlab.org]

- 12. molbiolcell.org [molbiolcell.org]

A Technical Guide to Indanocine-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indanocine is a synthetic indanone compound identified for its potent antiproliferative activity against a range of cancer cell lines. It functions as a microtubule-destabilizing agent, binding to the colchicine site on tubulin to inhibit polymerization.[1][2] A distinguishing feature of this compound is its marked efficacy in inducing apoptosis, particularly in multidrug-resistant (MDR) cancer cells, even in a non-proliferating, stationary state.[1][3] This document provides a detailed overview of the molecular mechanisms, key quantitative data, and experimental protocols associated with this compound-induced apoptosis, serving as a technical resource for oncology researchers and drug developers.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, which culminates in the activation of the intrinsic apoptotic pathway. The process can be delineated into two major phases: microtubule disruption and subsequent apoptotic signaling.

Microtubule Disruption and Mitotic Arrest

Like other antimitotic agents such as colchicine and vinca alkaloids, this compound's primary molecular target is the tubulin protein, a fundamental component of microtubules.[2]

-

Binding: this compound binds to the colchicine-binding site at the interface of αβ-tubulin heterodimers.[1][2]

-

Inhibition of Polymerization: This binding event potently inhibits the polymerization of tubulin into microtubules.[1][3]

-

Cell Cycle Arrest: The resulting disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle at the G2/M boundary in dividing cells.[1]

Induction of the Intrinsic Apoptotic Pathway

Following microtubule disruption, this compound initiates a cascade of events leading to programmed cell death. This process is particularly effective in MDR cancer cells. The key signaling events occur sequentially over 8 to 24 hours following exposure.[1][3][4]

-

Mitochondrial Membrane Destabilization: An early and critical event is the reduction of the mitochondrial transmembrane potential (ΔΨm).[1][4]

-

Cytochrome c Release: The loss of membrane integrity leads to the release of cytochrome c from the mitochondria into the cytosol.[5]

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the "executioner" caspase, caspase-3.[1][5]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final phase of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation.[1][4]

A related indanone derivative has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like Bcl-2 and NF-κB p65, suggesting a potentially broader mechanism for this class of compounds.[6][7]

Caption: this compound apoptotic signaling cascade.

Quantitative Data: Antiproliferative Activity

The growth-inhibitory effects of this compound have been quantified across various human cancer cell lines using the MTT assay. The GI50 value represents the concentration required to inhibit cell growth by 50%.

| Cell Line | Description | GI50 (this compound), nM |

| MCF-7 | Human Breast Adenocarcinoma | 20 ± 5 |

| MES-SA | Human Uterine Sarcoma | 85 ± 6 |

| MDA-MB-321 | Human Breast Adenocarcinoma | 10 ± 3 |

| HL-60 | Human Promyelocytic Leukemia | 40 ± 3 |

| MCF-7/ADR | Doxorubicin-Resistant MCF-7 (Stationary Phase) | 32 (IC50 for cell death) |

| Data sourced from Leoni et al., JNCI (2000).[1][8] |

Notably, several multidrug-resistant cell lines, including MCF-7/ADR, MES-SA/DX5, and HL-60/ADR, demonstrated higher sensitivity to this compound than their drug-sensitive parental counterparts.[1]

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to elucidate the apoptotic activity of this compound.

Cell Viability and Growth Inhibition (MTT Assay)

This assay measures the metabolic activity of viable cells to determine cytotoxicity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified period (typically 48-72 hours). Include a vehicle-only control.

-

MTT Incubation: Add 20 µL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.

Analysis of Apoptosis by Flow Cytometry

Flow cytometry is used to quantify apoptosis by measuring changes in mitochondrial membrane potential.

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 nM) for various time points (e.g., 8, 16, 24 hours).[4]

-

Cell Harvesting: Harvest cells by trypsinization or scraping and wash with PBS.

-

Staining: Resuspend cells in medium containing 40 nM 3,3'-dihexyloxacarbocyanine iodide (DiOC6), a fluorescent dye that accumulates in mitochondria with intact membrane potential.[4]

-

Flow Cytometry: Immediately analyze the cells on a flow cytometer. A decrease in DiOC6 fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of early apoptosis.[4]

Caspase-3 Activity Assay (Fluorometric)

This assay directly measures the activity of the key executioner caspase.

-

Cell Lysis: Treat approximately 5 x 10^6 cells with this compound. Harvest and lyse the cells in 100 µL of a specialized lysis buffer (e.g., 25 mM Tris-HCl, 150 mM KCl, 5 mM EDTA, 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS).[1]

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the BCA assay.

-

Enzymatic Reaction: In a 96-well plate, mix 10-20 µg of protein lysate with an assay buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[1][5]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Increased fluorescence corresponds to higher caspase-3 activity.[5]

Caption: Workflow for evaluating this compound's apoptotic effect.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Interaction of microtubule depolymerizing agent this compound with different human αβ tubulin isotypes | PLOS One [journals.plos.org]

- 3. This compound, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

Indanocine: A Targeted Approach to Eradicating Stationary-Phase Cancer Cells

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A significant challenge in cancer chemotherapy is the presence of quiescent or stationary-phase cancer cells within a tumor. These cells, which are not actively proliferating, are often resistant to traditional chemotherapeutic agents that target rapidly dividing cells. This resistance can lead to tumor recurrence and treatment failure. Indanocine, a synthetic indanone, has emerged as a promising therapeutic agent that selectively induces apoptosis in multidrug-resistant (MDR) cancer cells in a stationary phase, while exhibiting minimal toxicity to normal, non-proliferating cells. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and critical data related to the effects of this compound on stationary-phase cancer cells.

Quantitative Data: Efficacy of this compound in Stationary-Phase Cancer Cells

This compound has demonstrated potent cytotoxic effects against multidrug-resistant cancer cells that are in a non-proliferative state. The following table summarizes the key quantitative data regarding its efficacy.

| Cell Line | Type | Treatment Condition | IC50 (nM) | Key Findings |

| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | Stationary Phase (1 week in confluent culture) | 32 | This compound induces cell death in stationary-phase MDR cells. |

| MCF-7 | Parental Breast Cancer | Stationary Phase | Not cytotoxic at concentrations effective against MCF-7/ADR | Demonstrates selectivity for MDR cells. |

| MES-SA/DX5 | Doxorubicin-Resistant Uterine Sarcoma | Stationary Phase | More sensitive than parental cell line (specific IC50 not provided) | Efficacy extends to other MDR cell lines.[1] |

| HL-60/ADR | Doxorubicin-Resistant Promyelocytic Leukemia | Stationary Phase | More sensitive than parental cell line (specific IC50 not provided) | Efficacy extends to other MDR cell lines.[1] |

| Normal Peripheral Blood Lymphocytes | Non-cancerous | Quiescent | No loss of viability at 1000-fold higher concentrations | Highlights the safety profile of this compound for non-proliferating normal cells. |

Mechanism of Action: Signaling Pathway

This compound's selective cytotoxicity in stationary-phase MDR cancer cells is initiated by its interaction with the microtubule cytoskeleton. The subsequent signaling cascade leads to the activation of the intrinsic apoptotic pathway.

This compound binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics.[1] This event triggers a downstream cascade, beginning with a reduction in the mitochondrial membrane potential. The loss of mitochondrial integrity leads to the activation of effector caspases, notably caspase-3, a key executioner of apoptosis. Activated caspase-3 then orchestrates the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on stationary-phase cancer cells.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research on this compound and are intended to serve as a guide for replication and further investigation.

1. Induction of Stationary Phase in Cancer Cells

-

Objective: To generate a population of non-proliferating cancer cells for treatment with this compound.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, MCF-7/ADR) in appropriate culture vessels and culture under standard conditions until they reach confluence.

-

Maintain the cells in a confluent state for one week to induce entry into the stationary (G0/G1) phase. The culture medium should be changed every 2-3 days to replenish nutrients and remove waste products.

-

Confirm the cell cycle status of a representative sample using flow cytometry with propidium iodide staining to ensure a high percentage of cells are in the G0/G1 phase (typically >80%).

-

2. Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of this compound on stationary-phase cancer cells.

-

Protocol:

-

Seed cells in a 96-well plate and induce a stationary phase as described above.

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include vehicle-treated controls.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

3. Cell Cycle and Apoptosis Analysis (Flow Cytometry with Propidium Iodide)

-

Objective: To analyze the cell cycle distribution and quantify apoptosis (sub-G0/G1 peak) in this compound-treated stationary-phase cells.

-

Protocol:

-

Culture and treat stationary-phase cells with this compound in larger culture vessels (e.g., 6-well plates).

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases. Apoptotic cells will appear as a distinct population with sub-G0/G1 DNA content.

-

4. Mitochondrial Membrane Potential Assay (Flow Cytometry with DiOC6)

-

Objective: To measure changes in the mitochondrial membrane potential following this compound treatment.

-

Protocol:

-

Treat stationary-phase cells with this compound for the desired time (e.g., 8-16 hours).

-

Incubate the cells with the fluorescent dye 3,3'-dihexyloxacarbocyanine iodide (DiOC6) at a final concentration of 40 nM.

-

Immediately analyze the cells by flow cytometry. A reduction in DiOC6 fluorescence indicates a decrease in the mitochondrial membrane potential.

-

5. Caspase-3 Activity Assay (Fluorometric)

-

Objective: To quantify the activation of caspase-3 in response to this compound treatment.

-

Protocol:

-

Treat stationary-phase cells with this compound for various time points (e.g., 0, 8, 16, 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Incubate the cell lysates with a fluorogenic caspase-3 substrate, such as DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).

-

Measure the fluorescence of the cleaved AMC product using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

-

The increase in fluorescence is proportional to the caspase-3 activity.

-

6. Tubulin Polymerization Assay

-

Objective: To confirm the direct inhibitory effect of this compound on tubulin polymerization.

-

Protocol:

-

Use a commercially available tubulin polymerization assay kit.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add this compound at various concentrations to the tubulin solution in a 96-well plate. Include positive (e.g., colchicine) and negative (vehicle) controls.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An inhibition of the increase in absorbance indicates an inhibitory effect on tubulin polymerization.[1]

-

Conclusion

This compound represents a significant advancement in the development of therapeutics targeting the challenging population of stationary-phase cancer cells, particularly those with a multidrug-resistant phenotype. Its unique mechanism of action, which involves the disruption of microtubule dynamics leading to apoptosis, provides a clear rationale for its selective cytotoxicity. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and related compounds as novel anticancer agents. The ability to eradicate quiescent cancer cells holds the potential to overcome a major hurdle in cancer treatment and reduce the incidence of tumor relapse.

References

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Indanocine is a synthetic indanone derivative identified by the National Cancer Institute's (NCI) Developmental Therapeutics Program as a compound with significant antiproliferative activity.[1] It has garnered considerable interest within the oncology research community due to its potent cytotoxicity against a wide range of cancer cell lines, including those exhibiting multidrug resistance (MDR).[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound and related indanones. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Discovery and Biological Activity

This compound was identified through the NCI's extensive screening program for potential anticancer agents.[1] Subsequent studies revealed that its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and intracellular transport.[2][4] this compound interacts with tubulin at the colchicine-binding site, potently inhibiting its polymerization into microtubules.[2][4] This disruption of the mitotic apparatus leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptotic cell death.[5]

A remarkable feature of this compound is its selective cytotoxicity towards multidrug-resistant cancer cells.[1][2] Several MDR cell lines, such as MCF-7/ADR, MES-SA/DX5, and HL-60/ADR, have shown greater sensitivity to this compound than their drug-sensitive parental counterparts.[2] Furthermore, this compound has been observed to induce apoptosis in stationary-phase MDR cancer cells at concentrations that do not harm normal, non-proliferating cells, suggesting a promising therapeutic window.[1][2]

Synthesis of this compound and Related Indanones

The synthesis of indanone derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core indanone scaffold.[6][7] Common strategies include the cyclization of phenylpropanoic acid derivatives using strong acids and transition metal-catalyzed reactions.[6]

An improved synthesis of this compound has been reported, offering higher yields than previous methods.[8] The general synthetic approach involves a multi-step process, which is outlined below.

General Synthetic Scheme for this compound

A plausible synthetic route, based on reported literature, involves the following key transformations:

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The biological activity of this compound and its analogues has been quantified in various studies. The following tables summarize key data points for easy comparison.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| MCF-7 | Breast | < 20 | [3] |

| MCF-7/ADR | Breast (MDR) | < 20 | [2] |

| NCI-H460 | Lung | < 20 | [3] |

| SF-268 | CNS | < 20 | [3] |

| OVCAR-3 | Ovarian | < 20 | [3] |

| HL-60 | Leukemia | < 20 | [2] |

| HL-60/ADR | Leukemia (MDR) | < 20 | [2] |

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: Inhibitory Activity of this compound on Tubulin Polymerization

| Compound | IC50 (µM) | Reference |

| This compound | ~2-3 | [9] |

| Colchicine | ~1-2 | [9] |

| Podophyllotoxin | ~1-2 | [9] |

IC50: The concentration required to inhibit tubulin polymerization by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound (Illustrative Protocol)

This protocol is a composite based on reported synthetic strategies for this compound and its analogues.[8]

Step 1: Condensation to form 2-benzylidene-5,6-dimethoxy-7-nitro-1-indanone

-

To a solution of 5,6-dimethoxy-7-nitro-1-indanone in a suitable solvent (e.g., ethanol), add 3,4,5-trimethoxybenzaldehyde.

-

Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the benzylidene indanone intermediate.

Step 2: Reduction of the Nitro Group to afford this compound

-

Dissolve the 2-benzylidene-5,6-dimethoxy-7-nitro-1-indanone intermediate in a suitable solvent (e.g., ethyl acetate).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst and concentrate the filtrate to obtain crude this compound.

-

Purify the product by recrystallization or column chromatography.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add various concentrations of this compound or a control compound to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance reflects the extent of microtubule formation.

-

Plot the absorbance values against time to generate polymerization curves and determine the IC50 value.[10]

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

-

Grow cells on coverslips and treat them with this compound or a vehicle control.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate the cells with a primary antibody against α-tubulin.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through its interaction with the cellular machinery that governs cell division and survival. The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of action of this compound leading to apoptosis.

Caption: A typical experimental workflow for the evaluation of this compound and its analogues.

Conclusion

This compound represents a promising class of antimitotic agents with a unique profile of activity, particularly against multidrug-resistant cancer cells. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization, provides a solid foundation for further drug development efforts. The synthetic accessibility of the indanone core allows for the generation of diverse analogues, offering opportunities to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide are intended to facilitate ongoing research and development in this important area of cancer therapeutics. The continued investigation of this compound and related indanones holds the potential to yield novel and effective treatments for challenging malignancies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Indanone synthesis [organic-chemistry.org]

The Antiproliferative Potential of Synthetic Indanones: A Technical Guide to Indanocine and its Analogs

A Deep Dive into the Mechanism and Efficacy of a Promising Class of Anticancer Agents

For Immediate Release

This technical guide provides an in-depth analysis of the antiproliferative activity of synthetic indanones, with a primary focus on the well-characterized compound, Indanocine. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. It consolidates key findings on the mechanism of action, quantitative efficacy data, and the experimental methodologies used to evaluate this promising class of molecules.

Executive Summary

Synthetic indanones represent a class of compounds with significant antiproliferative properties. This compound, a prominent member of this class, has been identified by the National Cancer Institute's Developmental Therapeutics Program for its potent anticancer activity.[1][2][3][4] A key feature of this compound is its ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in current chemotherapy regimens.[1][2][4] This guide will explore the molecular mechanisms underpinning the activity of this compound and other indanone derivatives, present collated data on their efficacy, and provide an overview of the experimental protocols for their evaluation.

Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis

This compound exerts its antiproliferative effects primarily by disrupting microtubule dynamics, a critical process for cell division.[1][2][4] Unlike some other antimitotic agents, this compound demonstrates a unique efficacy against MDR cancer cells, suggesting a mechanism that circumvents common resistance pathways.[1][2]

2.1 Microtubule Destabilization

This compound interacts with tubulin at the colchicine-binding site, potently inhibiting its polymerization into microtubules.[1][2][4] This disruption of the microtubule network leads to the disassembly of the mitotic spindle in dividing cells, causing cell cycle arrest and ultimately triggering programmed cell death (apoptosis).[1][2][4]

2.2 Induction of Apoptosis in Multidrug-Resistant Cells

A remarkable characteristic of this compound is its ability to induce apoptosis in stationary-phase (non-cycling) multidrug-resistant cancer cells.[1][2][4] This effect is observed at concentrations that do not harm normal, non-proliferating cells.[1][2] The apoptotic cascade initiated by this compound involves sequential changes in mitochondrial membrane potential, activation of caspase-3 (an "executioner" caspase), and subsequent DNA fragmentation.[1][2][4]

2.3 Activity of Other Indanone Derivatives

Research into other synthetic indanones has revealed similar and distinct mechanisms. For instance, the indanone-based thiazolyl hydrazone derivative ITH-6 has shown potent cytotoxicity against p53 mutant colorectal cancer cells.[5] Mechanistic studies indicate that ITH-6 induces G2/M phase cell cycle arrest and apoptosis by increasing reactive oxygen species (ROS) levels.[5] Furthermore, ITH-6 inhibits tubulin polymerization and downregulates the expression of NF-κB p65 and Bcl-2, key proteins in cell survival pathways.[5]

Quantitative Data: Antiproliferative Efficacy

The antiproliferative activity of this compound and its analogs has been quantified across a range of human cancer cell lines, including those exhibiting multidrug resistance. The following tables summarize the reported 50% growth inhibitory concentrations (GI₅₀) and 50% inhibitory concentrations (IC₅₀).

Table 1: Antiproliferative Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Phenotype | GI₅₀ (nM) |

| MCF-7 | Breast | Parental (Drug-sensitive) | 12 ± 2 |

| MCF-7/ADR | Breast | Multidrug-Resistant | 8 ± 1 |

| MES-SA | Uterine Sarcoma | Parental (Drug-sensitive) | 15 ± 3 |

| MES-SA/DX5 | Uterine Sarcoma | Multidrug-Resistant | 7 ± 1 |

| HL-60 | Leukemia | Parental (Drug-sensitive) | 10 ± 2 |

| HL-60/ADR | Leukemia | Multidrug-Resistant | 5 ± 1 |

Data compiled from Leoni et al. (2000). GI₅₀ values represent the mean ± standard deviation.[1]

Table 2: Cytotoxicity of Indanone Derivative ITH-6 against Colorectal Cancer Cell Lines

| Cell Line | p53 Status | IC₅₀ (µM) |

| HT-29 | Mutant | 0.44 |

| COLO 205 | Mutant | 0.98 |

| KM 12 | Mutant | 0.41 |

| HCT 116 | Wild-type | > 10 |

Data extracted from a study on indanone-based thiazolyl hydrazone derivatives.[5]

Table 3: In Vitro Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) |

| This compound | 1.7 ± 0.1 |

| Combretastatin A-4 | 1.20 ± 0.03 |

IC₅₀ values for the inhibition of tubulin assembly in vitro. Data from Leoni et al. (2000).[1]

Experimental Protocols

The evaluation of the antiproliferative activity of synthetic indanones involves a suite of in vitro assays. Below are overviews of the key experimental methodologies.

4.1 Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the indanone compound for a specified period (e.g., 72 hours).[1]

-

MTT Incubation: MTT solution is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases of viable cells into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the GI₅₀ or IC₅₀ values.

4.2 Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the indanone compound, then harvested and washed.

-

Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

-

Flow Cytometric Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][6]

4.3 Apoptosis Detection

-

Mitochondrial Membrane Potential: Assessed by flow cytometry using fluorescent dyes like JC-1, which aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells (green fluorescence).[2]

-

Caspase-3 Activity: Measured using a fluorogenic substrate specific for caspase-3, such as DEVD-AMC.[1][4] Cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified by fluorometry.

-

DNA Fragmentation: Detected by techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by analyzing the sub-G0/G1 peak in cell cycle analysis via flow cytometry.[1][2]

4.4 Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

-

Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP.

-

Compound Addition: The indanone compound at various concentrations is added to the mixture.

-

Polymerization Induction: The reaction is initiated by raising the temperature (e.g., to 30°C or 37°C).

-

Turbidity Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm or 350 nm.[1]

Conclusion and Future Directions

This compound and related synthetic indanones have emerged as potent antiproliferative agents with a compelling mechanism of action. Their ability to inhibit tubulin polymerization and, notably, to induce apoptosis in multidrug-resistant cancer cells, positions them as valuable lead compounds for the development of novel chemotherapeutic strategies.[1][2] The distinct activity profile of compounds like ITH-6 further underscores the versatility of the indanone scaffold in targeting various cancer-related pathways.

Future research should focus on the synthesis and evaluation of a broader range of indanone analogs to establish comprehensive structure-activity relationships (SAR).[7] In vivo studies are crucial to validate the preclinical efficacy and safety of the most promising candidates.[5][8] Furthermore, exploring the potential for combination therapies, where indanones could be used to sensitize resistant tumors to existing anticancer drugs, represents a promising avenue for clinical translation. The continued investigation of this chemical class holds significant promise for addressing the challenge of drug resistance in cancer therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. staff.cimap.res.in [staff.cimap.res.in]

- 7. Design, synthesis and antiproliferative activity of indole analogues of this compound - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Role of Indanocine in Overcoming P-glycoprotein-Mediated Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and efficacy. This technical guide provides an in-depth analysis of the role of Indanocine, a potent microtubule-binding agent, in overcoming P-gp-mediated resistance. Contrary to traditional P-gp inhibitors, evidence suggests that this compound circumvents P-gp-mediated efflux rather than directly inhibiting the transporter. This guide summarizes the available quantitative data on this compound's cytotoxic and mechanistic effects, provides detailed protocols for key experimental assays, and presents signaling pathways and experimental workflows using Graphviz visualizations. The findings indicate that this compound's efficacy against MDR cancer cells, and in some cases, its collateral sensitivity in these cells, stems from its distinct mechanism of action targeting tubulin polymerization, a pathway that is independent of P-gp expression.

Introduction: The Challenge of P-glycoprotein in Cancer Therapy

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1][2] It is expressed in various normal tissues, where it plays a protective role by extruding xenobiotics and toxins.[1][2] However, in the context of oncology, the overexpression of P-gp in cancer cells is a major contributor to the phenomenon of multidrug resistance (MDR).[1][2] P-gp recognizes a wide array of structurally diverse chemotherapeutic agents, including taxanes, vinca alkaloids, and anthracyclines, actively transporting them out of the cell and preventing them from reaching their intracellular targets.[1][2]